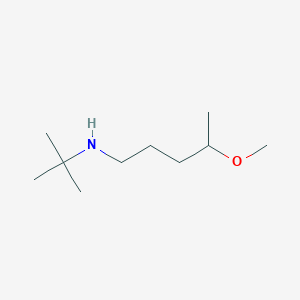
n-(Tert-butyl)-4-methoxypentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(Tert-butyl)-4-methoxypentan-1-amine: is an organic compound that features a tert-butyl group, a methoxy group, and an amine group attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reaction with tert-butylamine: One common method involves the reaction of tert-butylamine with 4-methoxypentan-1-ol under suitable conditions. This reaction typically requires a catalyst and may involve steps such as protection and deprotection of functional groups.
Ritter Reaction: Another method involves the Ritter reaction, where tert-butyl alcohol reacts with nitriles in the presence of an acid catalyst to form the desired amine.
Industrial Production Methods: Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Cu(OTf)2 can enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amine group, converting it to a primary amine or even further to an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of various substituted pentane derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Medicine:
Drug Development: The compound’s amine group makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor agonists.
Industry:
Material Science: It can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which n-(Tert-butyl)-4-methoxypentan-1-amine exerts its effects involves interactions with various molecular targets. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with enzymes or receptors. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
n-(Tert-butyl)-4-methoxypentan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
n-(Tert-butyl)-4-methoxypentane: Lacks the amine group, making it less reactive in certain chemical reactions.
n-(Tert-butyl)-4-methoxyhexan-1-amine: Similar structure but with an additional carbon in the backbone.
Uniqueness: n-(Tert-butyl)-4-methoxypentan-1-amine is unique due to the combination of its functional groups, which provide a balance of steric hindrance and reactivity. This makes it a versatile compound in various chemical and biological applications .
Propriétés
Formule moléculaire |
C10H23NO |
|---|---|
Poids moléculaire |
173.30 g/mol |
Nom IUPAC |
N-tert-butyl-4-methoxypentan-1-amine |
InChI |
InChI=1S/C10H23NO/c1-9(12-5)7-6-8-11-10(2,3)4/h9,11H,6-8H2,1-5H3 |
Clé InChI |
PMUHLOUWSRRNSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCNC(C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


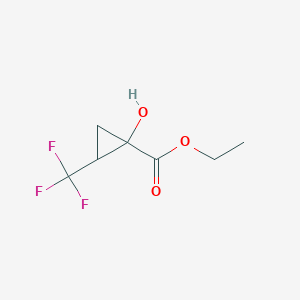

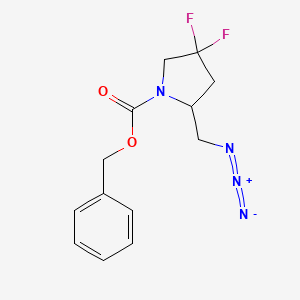
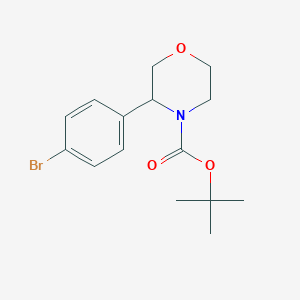
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid](/img/structure/B13491395.png)

![2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B13491400.png)

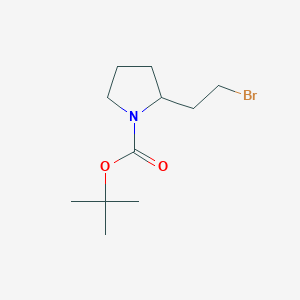


![N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride](/img/structure/B13491422.png)


